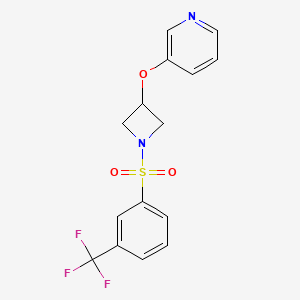

3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring. The azetidine moiety is further functionalized with a 3-(trifluoromethyl)phenylsulfonyl group. This structure combines pyridine’s aromatic nitrogen with the strained four-membered azetidine ring, which is sulfonylated to enhance metabolic stability and modulate physicochemical properties.

Properties

IUPAC Name |

3-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3S/c16-15(17,18)11-3-1-5-14(7-11)24(21,22)20-9-13(10-20)23-12-4-2-6-19-8-12/h1-8,13H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLNZNKEPRZQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method for incorporating the trifluoromethyl group into organic molecules.

Coupling with Pyridine: The final step involves coupling the azetidine intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The azetidine ring provides structural rigidity, which may be crucial for binding specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine with structurally or functionally related compounds, based on evidence from patents, catalogs, and synthetic studies:

Key Observations :

Ring Size and Strain :

- The azetidine ring (4-membered) in the target compound introduces steric strain, which may enhance binding rigidity compared to the piperidine (6-membered) analog . However, piperidine derivatives often exhibit better synthetic accessibility.

Sulfonyl Group Positioning :

- Sulfonylation at the azetidine nitrogen (target compound) versus piperidine nitrogen (compound 1092463-40-5) alters electronic and steric environments. Sulfonyl groups typically improve pharmacokinetic properties by reducing oxidative metabolism .

Trifluoromethyl vs. Other Substituents :

- The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-methoxyphenyl group in 3-(4-Methoxyphenyl)pyridine . The former increases lipophilicity and electron withdrawal, while the latter enhances electron donation and solubility.

Heterocyclic Diversity :

- Pyrazole-containing analogs (e.g., from ) introduce additional nitrogen atoms for hydrogen bonding, which may enhance target engagement but complicate synthesis .

Research Findings and Implications

- Synthetic Challenges: The azetidine ring in the target compound requires precise sulfonylation conditions to avoid ring-opening side reactions, a challenge less pronounced in piperidine analogs .

- Biological Potential: While direct data on the target compound is absent, sulfonylated azetidines in other studies show promise as protease inhibitors (e.g., thrombin, HIV-1 protease), suggesting similar applications .

- Physicochemical Trade-offs : The trifluoromethyl group balances lipophilicity but may reduce aqueous solubility compared to methoxy-substituted pyridines .

Data Tables

Physicochemical Properties (Hypothetical Estimates)

| Property | Target Compound | Piperidine Analog | 3-(4-Methoxyphenyl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~392 | ~488 | ~185 |

| LogP | ~3.5 | ~4.2 | ~2.1 |

| Hydrogen Bond Acceptors | 5 | 7 | 2 |

Q & A

Q. What are the optimal synthetic routes for 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine?

The synthesis typically involves multi-step reactions starting with the azetidine core. A common approach includes:

- Step 1 : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with azetidine under basic conditions (e.g., triethylamine) to form the sulfonylated azetidine intermediate.

- Step 2 : Functionalizing the azetidine’s 3-position via nucleophilic substitution or etherification with a pyridine derivative. Key challenges include controlling stereochemistry and minimizing side reactions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to improve yield .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).

- X-ray Crystallography : For definitive structural elucidation if crystalline forms are obtainable .

Q. How can solubility and stability be optimized for in vitro assays?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via substitution at the pyridine ring.

- Co-solvents : Use DMSO or ethanol for stock solutions, followed by dilution in aqueous buffers.

- pH Adjustment : The sulfonyl group’s acidity (pKa ~1-2) allows for pH-dependent solubility modulation .

Advanced Research Questions

Q. How do regioselectivity challenges in nucleophilic substitutions impact synthetic design?

The azetidine’s strained ring and pyridine’s electron-deficient nature influence reactivity. For example:

- Azetidine Ring : Nucleophilic attack occurs preferentially at the 3-position due to steric and electronic factors.

- Pyridine Ring : Electrophilic substitutions favor the 2- or 4-positions. Computational modeling (e.g., DFT) can predict reactive sites and guide reagent selection .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Sulfonyl Group : Forms hydrogen bonds with protein active sites (e.g., kinases or proteases), mimicking natural substrates.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability via steric shielding of the C-F bond.

- Azetidine-Pyridine Scaffold : Acts as a conformationally restricted pharmacophore, improving target affinity. Molecular docking studies with proteins like COX-2 or EGFR are recommended .

Q. How can green chemistry principles be applied to its synthesis?

- Oxidants : Replace toxic reagents (e.g., CrO) with NaOCl in ethanol for oxidative steps, reducing waste .

- Solvent-Free Reactions : Microwave-assisted synthesis can accelerate azetidine ring formation while minimizing solvent use.

- Catalysis : Palladium nanoparticles or enzyme-mediated reactions improve atom economy in coupling steps .

Q. What computational tools predict pharmacokinetic properties?

- ADMET Prediction : Software like SwissADME or Schrödinger’s QikProp estimates bioavailability, logP, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulates membrane permeability and target binding kinetics.

- Density Functional Theory (DFT) : Models electronic properties influencing reactivity and metabolism .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can alter IC values. Standardize protocols using guidelines like MIAME.

- Structural Confounders : Impurities (e.g., regioisomers) may skew results. Re-evaluate compound purity via HPLC-MS and repeat assays .

Q. Why do some studies report low cytotoxicity despite target inhibition?

- Off-Target Effects : The compound may inhibit multiple pathways, masking cytotoxicity. Use CRISPR knockout models to isolate target contributions.

- Efflux Pumps : Overexpression of ABC transporters (e.g., P-gp) in cancer cells reduces intracellular concentration. Combine with pump inhibitors (e.g., verapamil) for validation .

Methodological Recommendations

Q. What strategies enhance enantiomeric purity for chiral derivatives?

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Evans auxiliaries during azetidine functionalization.

- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) for separation.

- Crystallization-Induced Diastereomer Resolution : Employ chiral carboxylic acids as resolving agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.